Chloromethyl 7-chlorododecanoate
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Overview
Description
Chloromethyl 7-chlorododecanoate is an organic compound with the molecular formula C13H24Cl2O2 It is a chlorinated ester, specifically the chloromethyl ester of 7-chlorododecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 7-chlorododecanoate can be synthesized through the esterification of 7-chlorododecanoic acid with chloromethyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 7-chlorododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 7-chlorododecanoic acid and chloromethyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: New esters or amides, depending on the nucleophile used.
Hydrolysis: 7-chlorododecanoic acid and chloromethyl alcohol.
Oxidation and Reduction: Corresponding carboxylic acids or alcohols.
Scientific Research Applications
Chloromethyl 7-chlorododecanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of chloromethyl 7-chlorododecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl 7-chlorodecanoate: Similar structure but with a shorter carbon chain.
Chloromethyl 7-chloroheptanoate: Another chlorinated ester with an even shorter carbon chain.
Chloromethyl 7-chlorooctanoate: Similar compound with an eight-carbon chain.
Uniqueness
Chloromethyl 7-chlorododecanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
80419-03-0 |
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Molecular Formula |
C13H24Cl2O2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
chloromethyl 7-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-5-8-12(15)9-6-4-7-10-13(16)17-11-14/h12H,2-11H2,1H3 |
InChI Key |
FTELUGWCTDTFNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
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